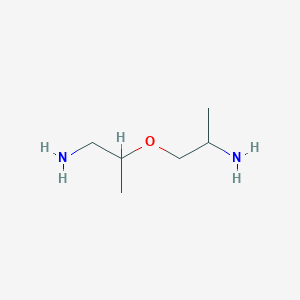
2-(2-Aminopropoxy)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Aminopropoxy)propan-1-amine is an organic compound with the molecular formula C6H16N2O. It is characterized by the presence of both amine and ether functional groups, making it a versatile compound in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminopropoxy)propan-1-amine typically involves the nucleophilic substitution reaction of 2-chloropropane-1-amine with 2-aminopropanol. The reaction is carried out in the presence of a base such as sodium hydroxide, which facilitates the substitution process . The reaction conditions generally include moderate temperatures and an inert atmosphere to prevent any side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction is optimized to minimize waste and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Aminopropoxy)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted amines, alcohols, and ethers, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-(2-Aminopropoxy)propan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: It plays a role in the development of drugs targeting specific biological pathways.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(2-Aminopropoxy)propan-1-amine involves its interaction with various molecular targets and pathways. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. The ether group can participate in hydrophobic interactions, further modulating the compound’s activity .
Comparación Con Compuestos Similares
Similar Compounds
Propylamine: Similar in structure but lacks the ether group.
Aminomethyl propanol: Contains both amine and alcohol groups but differs in the position of the functional groups.
2-Amino-2-methyl-1-propanol: Similar functional groups but different carbon skeleton.
Uniqueness
2-(2-Aminopropoxy)propan-1-amine is unique due to the presence of both amine and ether groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a valuable compound in various chemical and biological applications .
Propiedades
Número CAS |
34188-14-2 |
|---|---|
Fórmula molecular |
C6H16N2O |
Peso molecular |
132.20 g/mol |
Nombre IUPAC |
2-(2-aminopropoxy)propan-1-amine |
InChI |
InChI=1S/C6H16N2O/c1-5(8)4-9-6(2)3-7/h5-6H,3-4,7-8H2,1-2H3 |
Clave InChI |
MOUZFESVZCQYOG-UHFFFAOYSA-N |
SMILES canónico |
CC(CN)OCC(C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


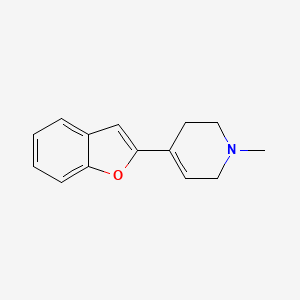
![6H-Pyrrolo[3,4-g]quinoxaline-6,8(7H)-dione](/img/structure/B14686718.png)
![2-[(4-Methylphenyl)sulfonyl]-3,6-dihydro-2h-1,2-thiazine 1-oxide](/img/structure/B14686741.png)

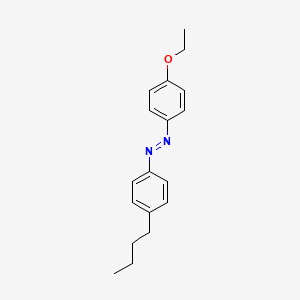
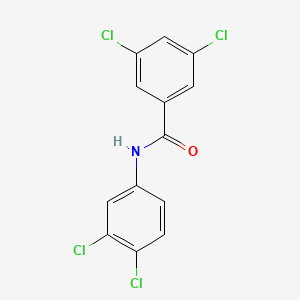
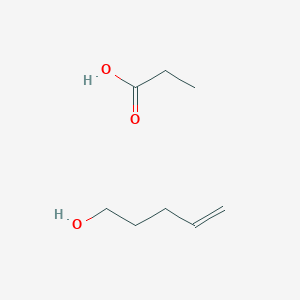
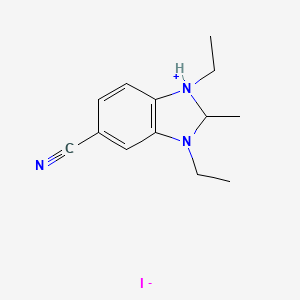
![Bis[2-(diethylamino)phenyl]methanone](/img/structure/B14686788.png)
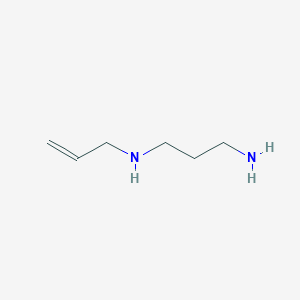
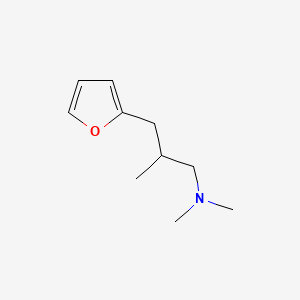
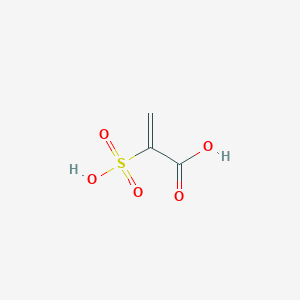
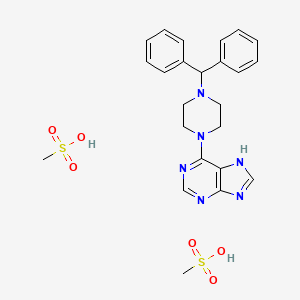
![4-[(2-ethylbenzimidazol-1-yl)methylamino]benzohydrazide](/img/structure/B14686805.png)
